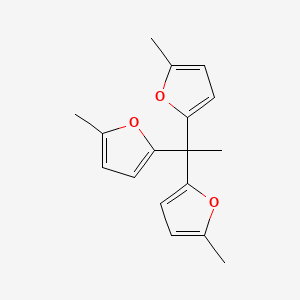
Furan, 2,2',2''-ethylidynetris[5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is an organic compound with the molecular formula C17H18O3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of 2-methylfuran with ethane-1,1,1-triyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce furan alcohols .
Applications De Recherche Scientifique
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’,4’'-(1,1,1-Ethanetriyl)tris[2,6-bis(methoxymethyl)phenol]
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,2’,2’'-(Ethane-1,1,1-triyl)tripyridine
Uniqueness
5,5’,5’'-(Ethane-1,1,1-triyl)tris(2-methylfuran) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its furan rings provide aromatic stability, while the ethane-1,1,1-triyl core offers a rigid framework that can influence its reactivity and interactions with other molecules .
Propriétés
Numéro CAS |
59212-79-2 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
2-[1,1-bis(5-methylfuran-2-yl)ethyl]-5-methylfuran |
InChI |
InChI=1S/C17H18O3/c1-11-5-8-14(18-11)17(4,15-9-6-12(2)19-15)16-10-7-13(3)20-16/h5-10H,1-4H3 |
Clé InChI |
NVXXPCISMSPDJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















